2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol
Overview
Description
Scientific Research Applications
Protecting Groups in Polymer Chemistry
Elladiou and Patrickios (2012) discussed the use of 2-(pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid (MAA), demonstrating its potential in polymer chemistry. The protected MAA could be selectively removed either chemically under alkaline conditions or thermally, providing valuable insights for polymer synthesis and modification (Elladiou & Patrickios, 2012).
Organic Synthesis and Structural Characterization
Montoya et al. (2007) explored the reaction of 2-hydroxyethylhydrazine with a trifluoromethyl-β-diketone, leading to the structural characterization of new compounds. This study highlights the role of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol in the synthesis and characterization of novel organic molecules, providing a foundation for future chemical research (Montoya et al., 2007).
Antioxidant and Antimicrobial Activity
Bonacorso et al. (2015) synthesized a novel series of compounds including 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, showcasing their promising antioxidant and antimicrobial activities. This demonstrates the potential biomedical applications of derivatives of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol in developing new therapeutic agents (Bonacorso et al., 2015).
Metal Complex Synthesis and Coordination Chemistry
Montoya et al. (2007) also detailed the synthesis and structural analysis of Pd(II) complexes containing N-alkyl-3-pyridine-5-trifluoromethyl pyrazole ligands. This work illustrates the utility of 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol derivatives in the formation of metal-organic complexes, contributing to advancements in coordination chemistry and materials science (Montoya et al., 2007).
properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-2,5,13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLBTSHMMBZPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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